molecular formula C15H17BFNO2S B6341905 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester CAS No. 1402174-44-0

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester

Cat. No. B6341905
CAS RN: 1402174-44-0
M. Wt: 305.2 g/mol
InChI Key: HFOJEYIHGCOJOF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester (2-FBTBP) is a novel, boron-containing heterocyclic compound with potential applications in various fields including synthetic chemistry, medicinal chemistry, and materials science. 2-FBTBP is a versatile boron-containing building block that can be used in the synthesis of various compounds with interesting biological activities.

Scientific Research Applications

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester has potential applications in various scientific fields. In medicinal chemistry, 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be used as a building block for the synthesis of novel compounds with potential biological activities. In materials science, 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be used as a boron source in the synthesis of polymers and other materials. In synthetic chemistry, 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be used as a reagent in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boron atom in 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester is able to coordinate with various molecules and ions, forming a complex that can interact with biological molecules. This interaction can lead to changes in the structure and/or function of the biological molecule, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester are not yet fully understood. However, it has been shown to have potential anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to have potential applications in the treatment of neurological disorders and in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester has several advantages for lab experiments. It is a versatile building block that can be used in the synthesis of various compounds with interesting biological activities. It is also relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in lab experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester research. One potential direction is to further explore its potential applications in medicinal chemistry and materials science. Another potential direction is to explore its potential applications in other fields, such as synthetic chemistry and biochemistry. Additionally, further research into the biochemical and physiological effects of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester could lead to the discovery of new therapeutic targets and treatments. Finally, further research into the mechanism of action of 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester could lead to a better understanding of its effects on biological molecules.

Synthesis Methods

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester can be synthesized by a three-step process. The first step involves the reaction of 2-fluorophenylthiazole with a boronic acid pinacol ester to form an intermediate. The second step involves the addition of an organolithium reagent to the intermediate to form the desired product. The third step involves the deprotection of the pinacol ester moiety to give the desired 2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester. The overall reaction is shown in Figure 1.

properties

IUPAC Name

2-(2-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-18-13(21-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOJEYIHGCOJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)thiazole-5-boronic acid pinacol ester

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